molecular formula C12H17ClN2 B1286155 2-(1-Azepanyl)-3-chloroaniline CAS No. 926215-35-2

2-(1-Azepanyl)-3-chloroaniline

Cat. No. B1286155
CAS RN: 926215-35-2
M. Wt: 224.73 g/mol
InChI Key: YSVDTHKLBWGWFH-UHFFFAOYSA-N
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Description

The compound "2-(1-Azepanyl)-3-chloroaniline" is a chemical that features an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen, attached to a 3-chloroaniline moiety. This structure is of interest due to its potential applications in the synthesis of various heterocyclic compounds, which are often found in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of heterocyclic compounds related to "2-(1-Azepanyl)-3-chloroaniline" can be achieved through various methods. One efficient approach involves the iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis reaction. This method has been successfully applied to synthesize 1,2-dihydroquinoline and dihydrobenzo[b]azepine derivatives from substrates that are structurally similar to "2-(1-Azepanyl)-3-chloroaniline" . The process is notable for its mild conditions, environmental friendliness, and the ability to yield a wide range of functionalized products.

Molecular Structure Analysis

The molecular structure of "2-(1-Azepanyl)-3-chloroaniline" would likely exhibit characteristics similar to those observed in azepine derivatives. For instance, the [6+4] and [2+4] type cycloaddition reactions of 1-ethoxycarbonyl-1H-azepine with tetrachloro-1,2-benzoquinone demonstrate the reactivity of the azepine ring and its ability to form stable cycloadducts . These reactions are driven by electronic attractions and can lead to various rearrangements, indicating a versatile chemistry that could be relevant to "2-(1-Azepanyl)-3-chloroaniline".

Chemical Reactions Analysis

Chemical reactions involving azepine derivatives can be quite diverse. For example, cycloaddition reactions have been used to synthesize new derivatives of 1,3-oxazepine . These reactions involve the combination of azomethines derived from 4,4'-methylenebis(3-chloroaniline) with carboxylic acid anhydrides, which could be analogous to reactions that "2-(1-Azepanyl)-3-chloroaniline" might undergo. The resulting compounds are characterized by their spectral data, which provides insights into the types of chemical environments present in the molecules.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "2-(1-Azepanyl)-3-chloroaniline" are not detailed in the provided papers, we can infer that the compound would exhibit properties consistent with azepine derivatives. These might include moderate to high stability, potential for various chemical reactions, and distinctive spectral characteristics that can be analyzed using techniques such as FT-IR and NMR spectroscopy . The presence of the chlorine atom and the azepane ring would influence the compound's reactivity and physical properties, such as solubility and melting point.

Scientific Research Applications

Azepane-Based Compounds in Drug Discovery

Azepane-based motifs have shown to possess a high degree of structural diversity, making them valuable in discovering new therapeutic agents. These compounds have been explored across various therapeutic areas, including anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial applications. Azepane derivatives are recognized for their role in the development of histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs, among other miscellaneous applications. The structure-activity relationship (SAR) and molecular docking studies of azepane-based compounds have been critical for identifying potential bioactive compounds for drug discovery (Gao-Feng Zha et al., 2019).

Chloroaniline Derivatives and Environmental Impact

While 2-(1-Azepanyl)-3-chloroaniline specifically focuses on pharmaceutical applications, it's worth noting the general context around chloroaniline derivatives. These compounds have been the subject of environmental and toxicological studies due to their presence in various industrial and agricultural settings. The toxicity, persistence, and bioaccumulation potential of chloroaniline derivatives have been extensively reviewed, contributing to understanding their impact on the environment and informing regulatory policies (S. Giacomazzi & N. Cochet, 2004).

properties

IUPAC Name

2-(azepan-1-yl)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-10-6-5-7-11(14)12(10)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVDTHKLBWGWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azepan-1-yl)-3-chloroaniline

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